5-[4-(diphenylmethyl)-1-piperazinyl]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile
Overview
Description
5-[4-(diphenylmethyl)-1-piperazinyl]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C28H25FN4O2 and its molecular weight is 468.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 468.19615422 g/mol and the complexity rating of the compound is 678. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial Activities
A study detailed the synthesis of various 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some compounds exhibited good or moderate activities against test microorganisms, indicating potential use in developing antimicrobial agents (Bektaş et al., 2010).
Antiviral and Antimicrobial Properties
Research on new urea and thiourea derivatives of piperazine doped with febuxostat revealed promising antiviral and antimicrobial activities, suggesting applications in the treatment or prevention of infections (Reddy et al., 2013).
Pharmacological Potential
Prostacyclin Mimetics
Investigations into nonprostanoid prostacyclin mimetics explored structural variations of diphenyl heterocycle moieties, focusing on their effects on biological activity, particularly in inhibiting platelet aggregation. This research points to potential therapeutic applications in cardiovascular diseases (Meanwell et al., 1992).
PPARpan Agonists
An efficient synthesis was described for a potent PPARpan agonist, highlighting the compound's potential in therapeutic applications related to metabolic disorders (Guo et al., 2006).
Molecular Studies and Docking Analyses
- EGFR Inhibitors: Benzimidazole derivatives bearing 1,2,4-triazole were studied for their EGFR inhibition capabilities, employing molecular docking studies to understand their anti-cancer properties. These compounds demonstrated promising binding affinities, suggesting potential in cancer treatment strategies (Karayel, 2021).
Properties
IUPAC Name |
5-(4-benzhydrylpiperazin-1-yl)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN4O2/c29-23-13-7-8-14-25(23)34-20-26-31-24(19-30)28(35-26)33-17-15-32(16-18-33)27(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-14,27H,15-18,20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQRBUJHGREBAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)COC3=CC=CC=C3F)C#N)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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